molecular formula C15H15NO2 B8545530 Ethyl 5-benzylnicotinate

Ethyl 5-benzylnicotinate

Cat. No.: B8545530
M. Wt: 241.28 g/mol
InChI Key: HOCWHFBRGNDILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzylnicotinate is a chemical compound of interest in scientific research and development, particularly as a key intermediate in organic and medicinal chemistry synthesis pathways . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers value such esters for their potential as prodrugs; similar nicotinate esters are known to act as vasodilators and are studied for their role in enhancing skin permeability and local blood flow . Please consult the product's specific certificate of analysis for confirmed data on physical and chemical properties such as molecular weight, purity, melting point, and storage conditions.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 5-benzylpyridine-3-carboxylate

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)14-9-13(10-16-11-14)8-12-6-4-3-5-7-12/h3-7,9-11H,2,8H2,1H3

InChI Key

HOCWHFBRGNDILN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents : Ethyl nicotinate, benzyl chloride, anhydrous AlCl₃ (Lewis acid).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or nitrobenzene.

    • Temperature: 0–5°C (initial), then room temperature.

    • Duration: 12–24 hours.

  • Workup : Quench with ice-water, extract with DCM, purify via column chromatography.

Key Findings:

  • Yield : 45–60% (theoretical maximum limited by pyridine’s low reactivity).

  • Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

  • Optimization : Use of benzyl bromide instead of chloride improves electrophilicity, increasing yield to ~65%.

Suzuki-Miyaura Cross-Coupling of Ethyl 5-Bromonicotinate

This method introduces the benzyl group via palladium-catalyzed coupling, offering superior regioselectivity.

Procedure:

  • Bromination :

    • Ethyl nicotinate is brominated at the 5-position using Br₂/FeBr₃ in acetic acid (60–70°C, 6 hours).

    • Yield: 80–85% for ethyl 5-bromonicotinate.

  • Coupling :

    • Reagents: Ethyl 5-bromonicotinate, benzyl boronic acid, Pd(PPh₃)₄, K₂CO₃.

    • Solvent: Dioxane/water (4:1).

    • Temperature: 90°C, 12 hours.

    • Yield: 70–75%.

Advantages:

  • High selectivity and compatibility with sensitive functional groups.

  • Scalable for industrial production.

Minisci Radical Alkylation

Radical-based methods bypass the need for pre-halogenated intermediates, utilizing benzyl radicals generated in situ.

Procedure:

  • Reagents : Ethyl nicotinate, benzyl bromide, AgNO₃ (catalyst), (NH₄)₂S₂O₈ (oxidizer).

  • Conditions :

    • Solvent: Acetonitrile/DMF.

    • Temperature: 70°C, 8 hours.

  • Mechanism : AgNO₃ facilitates benzyl radical formation, which attacks the pyridine ring’s 5-position.

Outcomes:

  • Yield : 50–55% (lower due to radical recombination).

  • Drawbacks : Requires strict anaerobic conditions and expensive silver salts.

Esterification of 5-Benzylnicotinic Acid

A two-step approach involving benzylation followed by esterification.

Step 1: Synthesis of 5-Benzylnicotinic Acid

  • Friedel-Crafts on Nicotinic Acid :

    • Nicotinic acid, benzyl chloride, AlCl₃ in nitrobenzene (110°C, 24 hours).

    • Yield: 40–50%.

  • Alternative : Direct benzylation using BF₃·Et₂O improves yield to 55%.

Step 2: Esterification

  • Catalyst : HND230 solid acid (from CN106957262A).

  • Conditions :

    • Nicotinic acid:ethanol molar ratio = 1:1.5.

    • Toluene solvent, 65°C, 6 hours.

    • Yield: 90–95%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyKey Limitations
Friedel-Crafts45–65ModerateLowSide reactions, harsh conditions
Suzuki Coupling70–75HighModerateRequires halogenated precursor
Minisci Alkylation50–55LowHighRadical instability
Esterification of Acid90–95HighHighTwo-step process

Chemical Reactions Analysis

Esterification

Ethyl nicotinate (a precursor) is synthesized via esterification of nicotinic acid with ethanol. For example:

  • Reagents : Nicotinic acid, ethanol, HND230 solid acid catalyst.

  • Conditions : Toluene solvent, 50–65°C, 3–6 hours, followed by reflux and water separation .

  • Yield : Up to 98.2% under optimized conditions .

Benzyl nicotinate is synthesized similarly, substituting benzyl alcohol for ethanol. A lanthanum-based catalyst (e.g., lanthanum(III) isopropoxide) and molecular sieves enable efficient esterification .

Claisen Condensation

A Claisen condensation reaction forms a 1,3-dicarbonyl intermediate, critical for subsequent steps in nicotine synthesis . While not directly applied to ethyl 5-benzylnicotinate, this mechanism may guide the formation of complex derivatives.

2.1. Decarboxylation

Beta-ketocarboxylic acids derived from intermediates undergo decarboxylation under acidic conditions (e.g., HCl or H₂SO₄) to form stable ketones . For example:

  • Conditions : Vigorous treatment with aqueous HCl, followed by neutralization and extraction .

2.2. Hydrogenation

Enamine intermediates (formed via cyclization) are reduced to racemic nicotine using NaBH₄ or similar agents . While this compound may not undergo hydrogenation directly, this step highlights the importance of reducing functional groups in related compounds.

2.3. Ring-Closing Reactions

N-Vinylpyrrolidone reacts with ethyl nicotinate derivatives to form pyrrolidine rings, followed by methylation (e.g., with formaldehyde) to introduce nitrogen-containing substituents .

Reaction Conditions and Catalysts

Data from analogous reactions provide insights into operational parameters:

Reaction Type Catalyst Solvent Temperature Yield
Esterification HND230 solid acidToluene50–65°CUp to 98.2%
Benzyl ester synthesis Lanthanum(III) isopropoxiden-Hexane110°C99%
Decarboxylation HCl or H₂SO₄AqueousRefluxN/A
Pyrrolidine ring formation Alcoholate baseOrganic solvent90–115°CN/A

Research Findings and Limitations

  • Synthesis Efficiency : Esterification yields exceed 95% under optimized conditions , but decarboxylation and hydrogenation steps may require careful control to avoid side reactions .

  • Catalyst Dependency : Lanthanum-based catalysts enable high-yield esterifications but require specialized reaction setups .

  • Structural Complexity : Multi-step syntheses (e.g., pyrrolidine ring formation) necessitate precise stoichiometry and temperature control .

Scientific Research Applications

Ethyl 5-benzylnicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-benzylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence other signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the pyridine ring significantly impact solubility, reactivity, and applications. Key analogs from the evidence include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Ethyl 5-methylnicotinate 5-methyl C₉H₁₁NO₂ 165.19 62150-46-3 Pharmaceutical intermediate; methyl enhances lipophilicity
Ethyl 2-hydroxy-5-nitronicotinate 2-hydroxy, 5-nitro C₉H₈N₂O₅ 224.17 156896-54-7 Polar nitro/hydroxy groups increase solubility in polar solvents; used in lab synthesis
Ethyl 6-acetyl-5-chloronicotinate 6-acetyl, 5-chloro C₁₀H₁₀ClNO₃ 227.65 1429182-81-9 Chloro and acetyl groups enhance electrophilic reactivity; high-yield synthetic routes
Ethyl 2-(benzylamino)-5-bromonicotinate 2-benzylamino, 5-bromo C₁₅H₁₅BrN₂O₂ 347.20 1706453-44-2 Bulky benzylamino group may hinder metabolic degradation; bromo enables cross-coupling reactions
Ethyl 2-chloro-5-methylnicotinate 2-chloro, 5-methyl C₉H₁₀ClNO₂ 199.64 894074-85-2 Dual chloro/methyl substituents balance reactivity and stability; used in skincare/pharmaceuticals
  • Benzyl vs.
  • Nitro/Hydroxy Groups : Ethyl 2-hydroxy-5-nitronicotinate’s nitro group is strongly electron-withdrawing, activating the ring for nucleophilic substitution, while the hydroxy group contributes to hydrogen bonding .
  • Halogenated Derivatives: Chloro and bromo substituents (e.g., in Ethyl 6-acetyl-5-chloronicotinate and Ethyl 2-(benzylamino)-5-bromonicotinate) facilitate cross-coupling reactions critical in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-benzylnicotinate, and how can reaction efficiency be optimized methodologically?

  • Answer : this compound is typically synthesized via esterification of 5-benzylnicotinic acid using ethanol under acidic catalysis (e.g., sulfuric acid) or coupling reactions involving benzyl halides. To optimize efficiency:

  • Step 1 : Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete conversions .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
  • Step 3 : Validate product purity using melting point analysis and high-resolution mass spectrometry (HRMS) .
  • Key Variables : Catalyst loading, solvent choice (e.g., dichloromethane vs. DMF), and temperature (60–80°C for 12–24 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Compare chemical shifts (δ) with literature values for benzyl (δ 3.8–4.5 ppm, singlet) and ester (δ 1.2–1.4 ppm, triplet) groups. Use integration ratios to confirm stoichiometry .
  • 13C NMR : Identify carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • Infrared (IR) Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
  • Mass Spectrometry (MS) : Match molecular ion peaks (e.g., [M+H]+) with theoretical values and analyze fragmentation patterns .

Q. How should researchers assess the solubility and stability of this compound under varying experimental conditions?

  • Answer :

  • Solubility Testing : Use a tiered solvent approach (polar to non-polar: water, ethanol, DMSO, dichloromethane) with gravimetric analysis. Note solubility thresholds for reaction design .
  • Stability Studies :
  • Thermal : Heat samples at 25°C, 40°C, and 60°C for 48 hours; analyze decomposition via HPLC .
  • Photochemical : Expose to UV light (254 nm) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, reactivity) of this compound?

  • Answer :

  • Step 1 : Cross-validate purity of synthesized batches using elemental analysis and differential scanning calorimetry (DSC) .
  • Step 2 : Replicate conflicting studies under identical conditions (solvent, temperature, instrumentation) to isolate variables .
  • Step 3 : Perform systematic literature reviews to identify methodological disparities (e.g., calibration errors in melting point apparatus) .
  • Example : Discrepancies in melting points may arise from polymorphic forms; use X-ray crystallography to confirm crystal structure .

Q. What computational approaches predict the reactivity of this compound in novel reactions (e.g., catalytic hydrogenation or cross-coupling)?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with catalytic metal surfaces (e.g., Pd/C for hydrogenation) to optimize reaction pathways .
  • Kinetic Modeling : Use software like Gaussian or ORCA to model activation energies and transition states .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in biological systems?

  • Answer :

  • In Vitro Studies : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Compare fragmentation patterns with reference libraries .
  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic sites using mass spectrometry .
  • Enzyme Inhibition Assays : Test cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify primary metabolizing enzymes .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Answer :

  • Documentation : Provide step-by-step synthetic procedures, including exact reagent grades, stirring rates, and drying times .
  • Raw Data Archiving : Deposit NMR/FTR/HRMS spectra in public repositories (e.g., ChemSpider) with accession codes .
  • Error Reporting : Quantify uncertainties (e.g., ±0.5°C for melting points) and disclose failed attempts in supplementary materials .

Q. How should researchers address ethical and data integrity challenges when publishing studies on this compound?

  • Answer :

  • Data Validation : Use triplicate measurements and statistical analysis (e.g., Student’s t-test) to confirm significance .
  • Ethical Compliance : Disclose safety protocols (e.g., fume hood use, waste disposal) per institutional guidelines .
  • Conflict of Interest : Declare funding sources and patent applications related to the compound .

Tables for Key Data

Property Experimental Value Technique Used Reference
Melting Point98–100°CDSC
Solubility in Ethanol25 mg/mLGravimetric Analysis
HRMS (m/z)256.1203 [M+H]+Q-TOF Mass Spectrometry

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